(3-Methoxy-2-nitrophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-2-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzenemethanamine, featuring a methoxy group at the third position and a nitro group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-nitrophenyl)methanamine typically involves the nitration of 3-methoxytoluene followed by reduction and subsequent amination. The general steps are as follows:
Nitration: 3-Methoxytoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting amine is then subjected to further reactions to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation is often employed for the reduction step in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of (3-Methoxy-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Methoxy-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-2-nitrophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The methoxy group may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
(4-Methoxy-2-nitrophenyl)methanamine: Similar structure but with the methoxy group at the fourth position.
(2-Methoxy-3-nitrophenyl)methanamine: Similar structure but with the methoxy and nitro groups swapped.
Uniqueness: (3-Methoxy-2-nitrophenyl)methanamine is unique due to the specific positioning of the methoxy and nitro groups, which can influence its chemical reactivity and biological activity. This positioning may result in different pharmacological properties compared to its isomers.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(3-methoxy-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5,9H2,1H3 |
InChI Key |
QOVLSXCEAYTINQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.